5,6-diethylnicotinic acid hydrochloride
Description
5,6-Diethylnicotinic acid hydrochloride is a substituted nicotinic acid derivative featuring ethyl groups at the 5- and 6-positions of the pyridine ring and a carboxylic acid group at the 3-position, forming a hydrochloride salt.
Properties
Molecular Formula |
C10H14ClNO2 |
|---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
5,6-diethylpyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-3-7-5-8(10(12)13)6-11-9(7)4-2;/h5-6H,3-4H2,1-2H3,(H,12,13);1H |
InChI Key |
WUHYRETXJKFCFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=CC(=C1)C(=O)O)CC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-diethylnicotinic acid hydrochloride typically involves the alkylation of nicotinic acid. One common method is the Friedel-Crafts alkylation, where nicotinic acid is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the continuous flow synthesis method. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The hydrochloride salt is then formed by reacting the synthesized 5,6-Diethyl-nicotinic acid with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
5,6-diethylnicotinic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethyl groups can be oxidized to form carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 5,6-Diethyl-pyridine-2,3-dicarboxylic acid.
Reduction: 5,6-Diethyl-piperidine.
Substitution: 5,6-Diethyl-3-bromo-nicotinic acid.
Scientific Research Applications
5,6-diethylnicotinic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular metabolism and signaling pathways.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and cardiovascular diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,6-diethylnicotinic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to act on the nicotinic acid receptor, which is a G protein-coupled receptor. This interaction can lead to the inhibition of lipolysis and the reduction of free fatty acids in the bloodstream. Additionally, it may modulate the activity of certain enzymes involved in cellular metabolism.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Substituent Impact on Key Properties
*Calculated based on nicotinic acid HCl + 2 ethyl groups.
Key Observations :
Hypothesized Activity of 5,6-Diethylnicotinic Acid HCl :
- Enhanced lipophilicity could improve blood-brain barrier penetration compared to nicotinic acid.
- Potential applications in neurological or metabolic disorders, analogous to tapentadol hydrochloride (a structurally complex analgesic) .
Commercial and Research Availability
- Supplier Trends: Derivatives such as 6-(aminomethyl)nicotinic acid dihydrochloride (CAS 1988083-25-5) are available from specialized suppliers, suggesting niche research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
